molecular formula C₁₃H₁₆O₇ B031578 Helicid CAS No. 80154-34-3

Helicid

Cat. No.: B031578
CAS No.: 80154-34-3
M. Wt: 284.26 g/mol
InChI Key: BGOFCVIGEYGEOF-WJTVCTBASA-N
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Mechanism of Action

Target of Action

Helicid, a specific Chinese natural drug , primarily targets the central nervous system . It has been found to interact with serotonin transporters (SERTs) , which play a crucial role in regulating the balance of serotonin, a neurotransmitter involved in mood regulation .

Mode of Action

This compound exhibits pronounced biological activities, among which its hypnotic effects stand out . It is known for its well-documented sedation and analgesic activity . The compound’s interaction with its targets leads to changes in the central nervous system, resulting in sedative and analgesic effects .

Biochemical Pathways

This compound affects several biochemical pathways. It has been found to regulate the CytC/caspase9/caspase3 signaling pathway , which is involved in the process of apoptosis, or programmed cell death . Moreover, this compound has been shown to regulate the expressions of apoptotic cytokines and the sGC/cGMP/PKG signaling pathway , which is involved in various cellular functions including cell proliferation and differentiation .

Pharmacokinetics

It is known that this compound exhibits low side effects , suggesting that it may have favorable ADME properties that contribute to its bioavailability and therapeutic effects.

Result of Action

The molecular and cellular effects of this compound’s action are diverse. It has been found to improve depressive behaviors, learning and cognitive deficits, and increase hippocampal neurogenesis . These effects are possibly mediated by the expression of SERT, stimulation of the cAMP/PKA/CREB pathway, and enhancing the proliferation of hippocampal neurons .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the production of this compound derivatives via molecular docking and hemisynthesis has been explored to improve its hypnotic activity . Furthermore, the use of whole-cell catalytic approaches has been investigated for the synthesis of this compound derivatives .

Chemical Reactions Analysis

Types of Reactions

Helicide undergoes various chemical reactions, including:

    Oxidation: Helicide can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert helicide into its reduced forms.

    Substitution: Helicide can undergo substitution reactions, particularly in the presence of specific reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under controlled conditions.

Major Products

The major products formed from these reactions include various derivatives of helicide, such as helicide cinnamylate, which is synthesized using a biocatalytic approach.

Scientific Research Applications

Helicide has a wide range of scientific research applications:

Properties

IUPAC Name

4-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O7/c14-5-7-1-3-8(4-2-7)19-13-12(18)11(17)10(16)9(6-15)20-13/h1-5,9-13,15-18H,6H2/t9-,10-,11-,12-,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLZAGZCCJJBKNZ-SYLRKERUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)OC2C(C(C(C(O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C=O)O[C@H]2[C@@H]([C@@H]([C@@H]([C@H](O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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